5-Fluoro-7-iodoindoline hydrochloride
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Overview
Description
5-Fluoro-7-iodoindoline hydrochloride is a halogenated indoline derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both fluorine and iodine atoms in its structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-iodoindoline hydrochloride typically involves the halogenation of indoline derivatives. One common method includes the introduction of fluorine and iodine atoms into the indoline ring through electrophilic substitution reactions. The reaction conditions often require the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available indoline precursors. The process includes halogenation, purification, and conversion to the hydrochloride salt. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-iodoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
5-Fluoro-7-iodoindoline hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to act as a ligand or inhibitor.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-iodoindoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroindoline
- 7-Iodoindoline
- 5-Iodoindoline
- 7-Fluoroindoline
Uniqueness
5-Fluoro-7-iodoindoline hydrochloride is unique due to the simultaneous presence of both fluorine and iodine atoms in its structure. This dual halogenation imparts distinct reactivity and biological activity compared to other indoline derivatives. The combination of these halogens enhances its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8ClFIN |
---|---|
Molecular Weight |
299.51 g/mol |
IUPAC Name |
5-fluoro-7-iodo-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7FIN.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H |
InChI Key |
RUOLWFZKDIZWER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2I)F.Cl |
Origin of Product |
United States |
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